N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine
Description
Properties
Molecular Formula |
C24H28N2O7 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[2-[3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H28N2O7/c1-12-14(6-7-18(27)25-9-19(28)26-10-20(29)30)23(31)33-22-13(2)21-16(8-15(12)22)17(11-32-21)24(3,4)5/h8,11H,6-7,9-10H2,1-5H3,(H,25,27)(H,26,28)(H,29,30) |
InChI Key |
KHMSNRUVQFQREB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Furan Ring
The Horner–Wadsworth–Emmons reaction is employed to construct the furan ring. For example, salicylaldehyde derivatives react with triethylphosphonoacetate to form α,β-unsaturated esters, which undergo hydrogenation and protection to yield intermediates like 2,5-diketopiperazine analogs. Cyclization under acidic conditions (e.g., 2 M HCl/THF) facilitates the formation of the fused furo[3,2-g]chromene system.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Furan cyclization | 2 M HCl/THF, 24 h, reflux | 84 | |
| tert-Butyl addition | NaH/TBAI, tert-butyl bromide | 95 | |
| Methylation | CH₃I, K₂CO₃, DMF | 89 |
Functionalization with the Propanoyl Side Chain
The propanoyl linker is introduced via Friedel–Crafts acylation or nucleophilic addition:
Propanoic Acid Formation
3-(3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is synthesized by reacting the furochromene core with acrylic acid derivatives. Glycerol-mediated dehydration at 175–180°C facilitates condensation, yielding the propanoic acid intermediate.
Activation for Peptide Coupling
The carboxylic acid is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to form an active ester, enabling subsequent amide bond formation.
Key Data :
Preparation of Glycylglycine
Glycylglycine is synthesized via two primary routes:
Thermal Condensation of Glycine
Heating glycine in glycerol at 175–180°C forms 2,5-diketopiperazine, which is hydrolyzed with NaOH (1 M) and neutralized with HCl to yield glycylglycine.
Enzymatic or Chemical Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using Fmoc-protected glycine and HBTU/HOBt activation ensures high purity but is less cost-effective for large-scale production.
Coupling Strategies
Amide Bond Formation
The activated propanoic acid intermediate is coupled with glycylglycine under inert conditions:
Protection/Deprotection
-
Protection : Glycylglycine’s N-terminal is protected as a benzyl ester to prevent side reactions.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group post-coupling.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Coupling agent | EDCl/HOBt | 78 | |
| Solvent | DMF | 75 | |
| Temperature | 0°C → rt | 78 |
Purification and Characterization
Chromatographic Purification
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: It might be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on substituents and functional groups:
Key Observations:
- Synthetic Accessibility: Yields for sulfonohydrazides range from 73–92% (), suggesting efficient coupling reactions. The glycylglycine derivative’s synthesis may require peptide coupling techniques, which can vary in efficiency depending on protecting group strategies .
Physicochemical Properties
- Melting Points: Sulfonohydrazides exhibit high melting points (234–277°C, ), likely due to strong intermolecular hydrogen bonding. The target compound’s melting point is unreported but expected to be lower due to the flexible dipeptide chain disrupting crystal packing .
- Molecular Weight: The glycylglycine derivative (estimated ~480 g/mol) is heavier than thiadiazolyl analogs (397.4 g/mol, ) but lighter than piperidinecarboxylates (486 g/mol, ).
Pharmacokinetic Considerations
- Membrane Permeability: Piperidine derivatives () with cyclic amines may exhibit better blood-brain barrier penetration than the polar glycylglycine derivative.
Research Findings and Data Gaps
- Synthetic Challenges: Coupling glycylglycine to the furochromenone core may require optimized conditions to avoid racemization, a common issue in peptide synthesis .
- Biological Data: Limited evidence exists for the target compound’s activity. Comparative studies with sulfonohydrazides and thiadiazolyl analogs are needed to validate hypothesized mechanisms.
Biological Activity
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine is a synthetic compound derived from furochromene structures, which have been studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has a complex structure characterized by a furochromene backbone. Its molecular formula is with a molecular weight of approximately 399.44 g/mol. The compound's logP value indicates its lipophilicity, which is relevant for its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N2O6 |
| Molecular Weight | 399.44 g/mol |
| logP | 2.7547 |
| Polar Surface Area | 82.68 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Antioxidant Properties
Research indicates that compounds in the furochromene class exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress and preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets involved in inflammatory pathways and oxidative stress responses. Preliminary studies suggest that it may modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.
Case Studies
- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation and oxidative stress compared to control groups.
- Cell Culture Experiments : In human cell lines, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as an effective antioxidant agent.
Q & A
Q. Table 1: Key Reagents for Synthesis
| Reagent | Role | Source |
|---|---|---|
| EDC | Carboxyl activation | Sigma-Aldrich |
| NHS | Stabilize active ester | Sigma-Aldrich |
| TFA (Trifluoroacetic acid) | HPLC mobile phase additive | Scientific Laboratory Supplies |
Basic: Which analytical techniques are most effective for characterizing structural and purity attributes of this compound?
Methodological Answer:
- NMR Spectroscopy (1H/13C): Resolve structural features like tert-butyl protons (δ ~1.3 ppm) and furochromenone aromatic protons (δ 6.5–8.0 ppm). Use DMSO-d6 as a solvent for solubility and stability .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+ ~600–650 Da) with ESI-TOF for high resolution.
- HPLC-PDA: Assess purity (>98%) using UV detection at λ = 254 nm (chromenone absorption) .
- Electrochemical Profiling: Thin-film gold arrays (TFGAs) can monitor redox behavior of the chromenone core, with ferrocyanide as a redox mediator .
Advanced: How to design experiments to investigate its biological activity, particularly in microbial or cellular systems?
Methodological Answer:
- In Vitro Assays: Use recombinant proteins (e.g., MMP3 or IL-6) to test inhibitory activity via fluorescence polarization or SPR (surface plasmon resonance) .
- Microbial Models: Adapt protocols from leucine-regulated zoospore studies (e.g., Phytophthora spp.) to evaluate effects on microbial signaling. Dose-response curves (1–100 µM) and RNA-seq can identify transcriptional changes .
- Control Strategies: Include nanobody (anti-IL-6 VHH) or aptamer controls to validate target specificity .
Q. Table 2: Biological Assay Parameters
| Parameter | Recommendation | Source |
|---|---|---|
| Concentration Range | 1–100 µM | |
| Assay Duration | 24–72 hrs | |
| Key Controls | Anti-IL-6 VHH, vehicle (DMSO ≤0.1%) |
Advanced: How to resolve contradictions in experimental data, such as inconsistent bioactivity across replicates?
Methodological Answer:
- Theoretical Frameworks: Apply Guiding Principle 2 (link data to a conceptual framework) to differentiate assay artifacts (e.g., compound precipitation) from true biological variability .
- Statistical Analysis: Use inferential statistics (ANOVA, Tukey’s HSD) to assess significance. For example, if bioactivity varies with cell passage number, stratify data by passage and re-analyze .
- Method Optimization: Re-evaluate buffer conditions (e.g., PBS pH 7.4 vs. Tris-HCl) or protein stability (add TCEP to prevent disulfide aggregation) .
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Methodological Answer:
- Storage: Lyophilized powder is stable at -80°C for >6 months. In solution (DMSO or PBS), avoid freeze-thaw cycles; use aliquots stored at -20°C .
- pH Sensitivity: Test stability in PBS (pH 7.4) vs. acetate buffer (pH 5.0) via HPLC over 24–48 hrs. Chromenone derivatives often degrade under alkaline conditions .
- Light Sensitivity: Protect from UV exposure; amber vials are recommended for long-term storage .
Advanced: How to integrate computational modeling with experimental data to predict structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with targets like MMP3. Parameterize the chromenone core’s electrostatic potential and glycylglycine’s hydrogen-bonding capacity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability. Compare with NMR data (e.g., NOE correlations) to validate binding poses .
- Data Integration: Apply process control frameworks (CRDC RDF2050108) to iteratively refine models using experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
